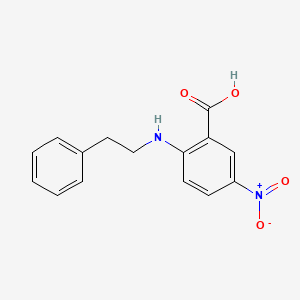

5-Nitro-2-(phenethylamino)benzoic acid

Description

Properties

CAS No. |

107254-87-5 |

|---|---|

Molecular Formula |

C15H14N2O4 |

Molecular Weight |

286.28 g/mol |

IUPAC Name |

5-nitro-2-(2-phenylethylamino)benzoic acid |

InChI |

InChI=1S/C15H14N2O4/c18-15(19)13-10-12(17(20)21)6-7-14(13)16-9-8-11-4-2-1-3-5-11/h1-7,10,16H,8-9H2,(H,18,19) |

InChI Key |

IJRKLHTZAIFUTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |

solubility |

>42.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Mechanism of Action

5-Nitro-2-(phenethylamino)benzoic acid is characterized by its ability to inhibit chloride channels, which plays a crucial role in various physiological processes. The compound has been shown to block Cl- channels in isolated rabbit nephrons with high potency (IC50 = 80 nM) and affects Cl(-)-mediated transport processes in intestinal tissues, indicating its potential as a pharmacological agent for treating gastrointestinal disorders .

Cancer Research

NPPB has been investigated for its protective effects against cisplatin-induced apoptosis in cancer cells. Research indicates that NPPB can reduce the expression of pro-apoptotic factors like Bax and caspase-3 while enhancing the expression of cyclin D1, suggesting a mechanism through which it may confer resistance to chemotherapy . This property positions NPPB as a potential adjunct therapy in cancer treatment.

Chloride Channel Modulation

The compound serves as a potent blocker of epithelial chloride channels, making it useful for studying chloride transport mechanisms in various cell types. Its ability to inhibit chloride efflux has been utilized in photoaffinity labeling studies to explore the structural characteristics of these channels .

Gastrointestinal Disorders

NPPB's impact on Cl- transport in intestinal tissues has implications for treating conditions such as diarrhea and other gastrointestinal disorders. In Ussing chamber experiments, NPPB inhibited PGE1-stimulated short-circuit current in rabbit distal colon and ileum, demonstrating its potential therapeutic effects on intestinal ion transport .

Case Studies and Experimental Findings

Potential Therapeutic Uses

Given its properties, this compound may have several therapeutic applications:

- Adjunct therapy in cancer : By modulating apoptosis pathways, it could enhance the efficacy of chemotherapeutic agents.

- Treatment for cystic fibrosis : As a chloride channel blocker, it may help manage symptoms associated with this genetic disorder.

- Gastrointestinal treatments : It could serve as a treatment option for conditions involving dysregulated ion transport.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological activity of 5-nitro-2-(phenethylamino)benzoic acid is highly dependent on its substituents. Below is a detailed comparison with structural analogs, focusing on potency, selectivity, and functional roles.

Structural Analogs and Their Modifications

Key Findings

Role of the Phenyl Group: The phenyl ring in the aminoalkyl side chain (e.g., phenethylamino in NPPB) enhances binding affinity to chloride channels. Removal (as in BANB) reduces potency by ~30% (K_d increases from 166 µM to 243 µM), while adding a second phenyl (NDPB) further decreases efficacy due to steric clashes .

Nitro Group Contribution :

- The nitro group at C5 is critical for activity. PPAB, which lacks this group, shows a 7.4-fold reduction in CFTR block potency (K_d = 1,230 µM vs. 166 µM for NPPB) .

Side Chain Length :

- Extending the alkyl chain (e.g., NPBB with a 4-phenylbutyl group) reduces membrane permeability and efficacy, likely due to altered lipid bilayer interactions .

This cross-reactivity limits therapeutic utility but supports broad research applications.

Comparison with Non-Chloride Channel Targets

- Penicillin Amidases: Derivatives like 2-nitro-5-(phenylacetylamino)benzoic acid () act as chromogenic substrates for enzyme activity assays, highlighting the versatility of nitrobenzoic acid scaffolds in non-channel applications.

- Anticancer Agents: ANO1 (anoctamin 1) inhibitors such as T16Ainh-A01 and Ani9 () share nitro or aromatic motifs but exhibit improved specificity compared to NPPB.

Preparation Methods

Key Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Molar Ratio | 1:1.2 (Acid:Amine) | Maximizes substitution |

| Temperature | 35°C | Balances kinetics/stability |

| Base | NaOH (2.5 eq) | Neutralizes HCl byproduct |

This method eliminates organic solvents, simplifying post-reaction isolation. The product precipitates upon acidification and is recovered via filtration, achieving yields of 92–95%.

Catalytic Ullmann-Type Coupling

Palladium and copper-mediated couplings offer an alternative route to introduce the phenethylamino group. Starting with 2-bromo-5-nitrobenzoic acid, Ullmann coupling with phenethylamine in the presence of copper(I) iodide and a diamino ligand (e.g., 1,10-phenanthroline) facilitates C–N bond formation. Reactions conducted in dimethyl sulfoxide (DMSO) at 110°C for 24 hours yield the target compound with 88% efficiency.

Mechanistic Insights

The nitro group’s electron-withdrawing nature activates the aryl bromide for nucleophilic attack. Copper catalysts stabilize the transition state, enabling coupling even in deactivated aromatic systems.

Green Chemistry Approaches: Solvent-Free Amination

Emerging methodologies prioritize sustainability. A solvent-free protocol involves grinding 2-fluoro-5-nitrobenzoic acid with phenethylamine and potassium tert-butoxide in a ball mill. Mechanochemical activation facilitates fluorine displacement at room temperature, yielding 89% product within 2 hours. This approach reduces energy consumption and waste generation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Classical Nitration | 70–75 | 98 | Well-established protocol | Low yield in phenethylation step |

| Aqueous Substitution | 92–95 | 99 | Solvent-free, high yield | Requires precise pH control |

| Ullmann Coupling | 88 | 97 | Broad substrate compatibility | High catalyst loading |

| Mechanochemical | 89 | 96 | Energy-efficient, rapid | Scalability challenges |

Q & A

Q. What are the primary mechanisms of action of NPPB in cellular studies?

NPPB primarily acts as a chloride channel blocker, targeting channels such as CFTR, volume-regulated anion channels (VRACs), and calcium-activated chloride channels (CaCCs). Its voltage-dependent inhibition is demonstrated using electrophysiological techniques like two-microelectrode voltage clamp in Xenopus oocytes and whole-cell patch clamp in smooth muscle cells. The voltage sensitivity of block is quantified via current-voltage (I/V) relationships and fitted to exponential models to determine dissociation constants (Kd) at varying membrane potentials .

Q. How is NPPB typically prepared and administered in in vitro studies?

NPPB is dissolved in DMSO to create stock solutions (e.g., 100 mM), which are diluted in external buffers to final concentrations (e.g., 10–100 µM). DMSO concentration is kept ≤0.1% to avoid solvent toxicity. For electrophysiology, oocytes or cells are superfused with NPPB-containing solutions while recording currents under controlled voltage protocols .

Q. What cell models are commonly used to study NPPB-induced apoptosis?

Human glioma SHG-44 cells, trabecular meshwork cells, and conjunctival fibroblasts (HConF) are standard models. Apoptosis is assessed via flow cytometry (Annexin V/PI staining), caspase-3/9 activity assays, and mitochondrial pathway analysis (e.g., Bax/Bcl-2 ratio by Western blot) .

Q. What critical controls are required in NPPB electrophysiology experiments?

Essential controls include:

- Voltage controls: Testing block at multiple membrane potentials (e.g., -90 mV to +60 mV) to confirm voltage dependence.

- Vehicle controls: Using equivalent DMSO concentrations to isolate solvent effects.

- Mutant controls: Comparing wild-type vs. mutant channels (e.g., CFTR K335E/R347E) to validate binding specificity .

Advanced Research Questions

Q. How do structural modifications of NPPB influence its potency and selectivity?

Key structural determinants include:

- Phenyl ring: Removal (as in BANB) reduces potency (Kd increases), while addition of a diphenyl group (NDPB) enhances block efficacy.

- Nitro group: Deletion (as in PPAB) abolishes inhibition, indicating its role in binding.

- Alkyl chain length: Extending the propylamino group (e.g., NPBB) alters voltage sensitivity. Systematic SAR studies involve synthesizing analogs and testing block efficacy via voltage-clamp assays .

Q. How can researchers resolve contradictions in NPPB’s effects across different cell types?

Discrepancies (e.g., pro-apoptotic vs. anti-proliferative outcomes) may arise from cell-specific chloride channel expression or off-target effects. Strategies include:

Q. What methodologies validate NPPB’s dual roles as a chloride channel blocker and acetylcholinesterase inhibitor?

To differentiate mechanisms:

- Acetylcholinesterase (AChE) activity assays: Measure hydrolysis of acetylthiocholine with Ellman’s reagent.

- Channel-specific rescue: Co-application of AChE substrates (e.g., acetylcholine) to test if effects persist. Evidence suggests NPPB’s primary role is channel blockade, with AChE inhibition requiring higher concentrations .

Q. How do mutations in target proteins (e.g., CFTR) alter NPPB’s binding kinetics?

Mutating positively charged residues (e.g., K335E in CFTR) reduces NPPB’s affinity (increased Kd) due to disrupted electrostatic interactions. Voltage-clamp data for mutants are analyzed using Woodhull or Hill equations to quantify voltage dependence and cooperativity .

Q. What advanced techniques assess NPPB’s impact on mitochondrial apoptosis pathways?

Q. How does anion competition (e.g., SCN⁻) modulate NPPB’s inhibitory effects?

Permeant anions like SCN⁻ reduce NPPB’s block by competing for binding sites within the channel pore. This is tested by comparing inhibition in Cl⁻ vs. SCN⁻-based solutions, with Kd values shifting under different ionic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.